(E)-N1-(2-fluorophenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

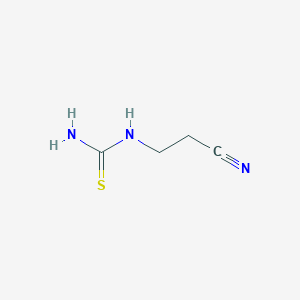

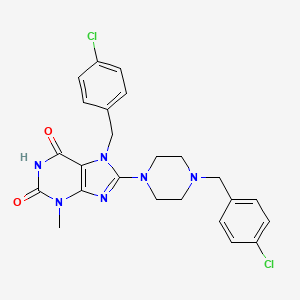

The compound is an oxalamide derivative, which is a class of compounds known for their wide range of biological activities. Oxalamides are often used in the development of pharmaceuticals .

Molecular Structure Analysis

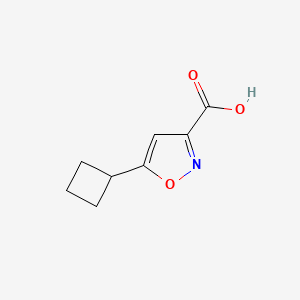

The compound contains several functional groups, including an oxalamide group, a furan ring, and a piperidine ring. The (E) designation indicates the configuration of the double bond in the acryloyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the acryloyl group could potentially undergo addition reactions at the double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxalamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related compound, is effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, demonstrating the potential of furan-2-ylmethyl derivatives in catalysis. This method allows for the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low temperatures, highlighting its significance in pharmaceutical building block synthesis (Bhunia, Kumar, & Ma, 2017).

Polymer Synthesis

Compounds with fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, related to the structure , were prepared and copolymerized with styrene. These novel monomers, synthesized via piperidine catalyzed Knoevenagel condensation, show potential in creating diverse polymeric materials with specific properties, thereby opening new avenues in material science and engineering (Krause et al., 2019).

Antimicrobial Activity

Derivatives of nicotinic acid with 2-amino-6-methylbenzothiazole, including furan-2-yl related structures, have shown antimicrobial activities against various bacterial and fungal species. This suggests the potential of these compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Patel & Shaikh, 2010).

Neuroleptic and Analgesic Activities

N-Butyrophenone derivatives with a p-fluorobutyrophenone chain, similar in structural complexity to the compound , have been synthesized and evaluated for their potential in interacting with opioid and dopamine receptors. These compounds exhibit a combination of analgesic and neuroleptic activities, indicating their relevance in the development of multifunctional therapeutic agents (Iorio, Reymer, & Frigeni, 1987).

Propiedades

IUPAC Name |

N'-(2-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4/c22-17-5-1-2-6-18(17)24-21(28)20(27)23-14-15-9-11-25(12-10-15)19(26)8-7-16-4-3-13-29-16/h1-8,13,15H,9-12,14H2,(H,23,27)(H,24,28)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFMGUBZWXUDIP-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2F)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2F)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766886.png)

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2766888.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2766889.png)

![6-[2-(2-Cyanoanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2766897.png)

![2-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2766899.png)